molecular formula C20H14FNO5 B2462456 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate CAS No. 1105202-95-6

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

Cat. No.: B2462456
CAS No.: 1105202-95-6
M. Wt: 367.332
InChI Key: VGKLIVPFJAFWFK-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a synthetic molecule of interest in the field of medicinal chemistry. It has a molecular weight of 367

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves the formation of both benzofuran and isoxazole moieties. Benzofuran derivatives are typically synthesized through cyclization reactions involving phenols and aldehydes . Isoxazoles, on the other hand, can be synthesized via metal-free routes such as the (3 + 2) cycloaddition reaction of nitrile oxides with dipolarophiles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminium hydride.

    Nucleophiles: Such as hydroxylamine for the formation of isoxazole rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ester moiety can yield alcohol derivatives .

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Such as psoralen and angelicin, which are used in the treatment of skin diseases.

    Isoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5/c21-15-6-2-4-8-17(15)24-12-20(23)25-11-14-10-19(27-22-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLIVPFJAFWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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